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(R)-2,3-Dihydro-1H-inden-1-amine

hydrochloride

Cat. No.: B082259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(R)-1-aminoindan hydrochloride (CAS Number: 10305-73-4) is a chiral amine of significant

interest in the pharmaceutical industry. It is widely recognized as the primary and active

metabolite of the anti-Parkinson's disease drug, Rasagiline. While exhibiting weak monoamine

oxidase-B (MAO-B) inhibitory activity, (R)-1-aminoindan demonstrates notable neuroprotective

properties, suggesting its contribution to the therapeutic effects of its parent compound. This

technical guide provides a comprehensive overview of the chemical and physical properties,

synthesis, analytical methodologies, and the molecular mechanisms underlying the

neuroprotective effects of (R)-1-aminoindan hydrochloride.

Chemical and Physical Properties
(R)-1-aminoindan hydrochloride is a white to off-white crystalline solid.[1] Its fundamental

properties are summarized in the table below.
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Property Value Reference(s)

CAS Number 10305-73-4 [1]

Molecular Formula C₉H₁₁N·HCl [2]

Molecular Weight 169.65 g/mol [2]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 225-230 °C [1]

Solubility Soluble in water [1]

Synonyms

(R)-(-)-1-Aminoindane

hydrochloride, (R)-2,3-dihydro-

1H-inden-1-amine

hydrochloride

[3]

Biological Activity and Mechanism of Action
(R)-1-aminoindan is the major metabolite of Rasagiline, formed through hepatic cytochrome P-

450 metabolism.[4] Unlike Rasagiline, it is a weak, reversible inhibitor of MAO-B and lacks

amphetamine-like activity.[4] However, it retains significant neuroprotective and anti-apoptotic

effects.[4][5]

Quantitative Biological Data
Parameter Value Target/System Reference(s)

IC₅₀ (Dopamine

Reuptake Inhibition)
1 mM Dopamine Transporter [5]

Note: The high IC₅₀ value indicates weak inhibition of dopamine reuptake.

Neuroprotective Signaling Pathway
The neuroprotective effects of (R)-1-aminoindan are believed to be mediated through the

modulation of the Protein Kinase C (PKC) pathway and the regulation of the Bcl-2 family of
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proteins, which are crucial in the control of apoptosis. This mechanism appears to be

independent of MAO-B inhibition. The proposed signaling cascade involves the activation of

anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and the suppression of pro-apoptotic proteins.
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Caption: Proposed neuroprotective signaling pathway of (R)-1-aminoindan.

Experimental Protocols
Synthesis of (R)-1-Aminoindan Hydrochloride
A common route for the synthesis of (R)-1-aminoindan involves the resolution of racemic 1-

aminoindan, which can be prepared from 1-indanone.
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Caption: General workflow for the synthesis of (R)-1-aminoindan hydrochloride.
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Detailed Methodology for Synthesis from 1-Indanone:

Step 1: Synthesis of 1-Indanone Oxime

In a round-bottomed flask, dissolve 1-indanone in pyridine.

Add hydroxylamine hydrochloride to the solution.

Heat the mixture with stirring (e.g., at 50°C) and monitor the reaction by thin-layer

chromatography (TLC) until the 1-indanone is consumed.

Remove the pyridine under reduced pressure.

Perform an aqueous work-up with an organic solvent (e.g., ethyl acetate) and dilute acid

(e.g., 1 M HCl) to isolate the crude product.

Dry the organic layer, evaporate the solvent, and purify the resulting 1-indanone oxime, if

necessary.

Step 2: Reduction of 1-Indanone Oxime to Racemic 1-Aminoindan

Dissolve the 1-indanone oxime in a suitable solvent (e.g., ethanol or acetic acid).

Perform a reduction of the oxime to the corresponding amine. This can be achieved using

various reducing agents, such as catalytic hydrogenation (e.g., with H₂ and a palladium

catalyst) or a metal/acid combination (e.g., zinc in acetic acid).

After the reaction is complete, neutralize the reaction mixture and perform an extractive

work-up to isolate the racemic 1-aminoindan.

Step 3: Chiral Resolution of Racemic 1-Aminoindan

Dissolve the racemic 1-aminoindan in a suitable solvent (e.g., ethanol).

Add a chiral resolving agent, such as a chiral carboxylic acid (e.g., L-tartaric acid or N-acetyl-

L-glutamic acid), to the solution.
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Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically be less

soluble and will precipitate out.

Isolate the precipitated diastereomeric salt by filtration.

Liberate the free (R)-1-aminoindan from the salt by treatment with a base.

Step 4: Formation of (R)-1-Aminoindan Hydrochloride

Dissolve the purified (R)-1-aminoindan in a suitable solvent (e.g., isopropanol or ether).

Add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) to precipitate

the hydrochloride salt.

Collect the precipitated (R)-1-aminoindan hydrochloride by filtration, wash with a suitable

solvent, and dry under vacuum.

Analytical Methodology: Chiral HPLC
The enantiomeric purity of (R)-1-aminoindan hydrochloride is a critical quality attribute and can

be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary

phase (CSP).

Instrumentation and Conditions:

HPLC System: A standard HPLC system with a UV detector.

Chiral Column: A polysaccharide-based chiral stationary phase is often effective for the

separation of chiral amines. Examples include columns with cellulose or amylose derivatives.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar

modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be

optimized for the specific column and desired separation. A small amount of an amine

modifier (e.g., diethylamine) may be added to the mobile phase to improve peak shape.

Flow Rate: Typically around 1.0 mL/min.
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Detection: UV detection at a wavelength where the compound has significant absorbance

(e.g., around 210 nm or 254 nm).

Injection Volume: 10-20 µL.

Sample Preparation: Dissolve a known concentration of (R)-1-aminoindan hydrochloride in

the mobile phase or a compatible solvent.

Procedure:

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

Inject the standard solution of racemic 1-aminoindan to determine the retention times of the

(R)- and (S)-enantiomers.

Inject the sample solution of (R)-1-aminoindan hydrochloride.

Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention

times obtained from the racemic standard.

Calculate the enantiomeric purity by determining the peak area of the (R)-enantiomer as a

percentage of the total peak area of both enantiomers.

Safety and Handling
(R)-1-aminoindan hydrochloride should be handled in a well-ventilated area, and personal

protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid

inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the

Material Safety Data Sheet (MSDS).

Conclusion
(R)-1-aminoindan hydrochloride is a key pharmaceutical intermediate with intriguing

neuroprotective properties that are independent of its weak MAO-B inhibitory activity. Its

mechanism of action, involving the PKC pathway and Bcl-2 family proteins, presents a

promising area for further research in the development of novel neuroprotective agents. The

synthesis and analytical methods outlined in this guide provide a foundation for researchers

and drug development professionals working with this compound. Further studies to elucidate
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the precise molecular targets and to quantify its neuroprotective efficacy in various models are

warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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